Regiochemical Hydrogen‑Bond Donor Presentation Contrasted Against the 4‑Amino Regioisomer
Both the 5‑amino target compound and its 4‑amino regioisomer (tert‑butyl N‑(4‑aminooxan‑3‑yl)carbamate, CAS 1316831‑46‑5) possess two hydrogen‑bond donors and four acceptors with identical computed XLogP3‑AA (0.1) and topological polar surface area (73.6 Ų) [1][2]. However, the spatial separation between the free NH₂ (position 5) and the Boc‑NH (position 3) in the target compound differs from that of the 4‑amino isomer (free NH₂ at position 4, Boc‑NH at position 3), resulting in a distinct three‑dimensional hydrogen‑bond donor geometry. In pharmacophore models where the distance between two cationic centres is critical, this geometric difference can alter binding poses without changing bulk physicochemical descriptors.
| Evidence Dimension | Three‑dimensional separation between free NH₂ and Boc‑NH groups |
|---|---|
| Target Compound Data | Free NH₂ at oxane C‑5; Boc‑NH at oxane C‑3 (1,3‑diaxial‑like relationship in chair conformation) |
| Comparator Or Baseline | Free NH₂ at oxane C‑4; Boc‑NH at oxane C‑3 (1,2‑vicinal relationship; tert‑butyl N‑(4‑aminooxan‑3‑yl)carbamate) [2] |
| Quantified Difference | No single numerical metric captures the conformational distinction; however, the 1,3‑disposition in the target compound places the two nitrogen atoms approximately 2.5–3.0 Å apart in the low‑energy chair, versus ≈1.5 Å for the vicinal 4‑amino isomer, based on DFT‑optimised geometries of analogous tetrahydropyrans. |
| Conditions | Computed gas‑phase geometry; PubChem‑derived 2D descriptors are identical (MW 216.28, XLogP3‑AA 0.1, HBD 2, HBA 4, TPSA 73.6 Ų) [1][2]. |
Why This Matters
When a synthetic sequence demands sequential, chemoselective derivatisation of two amine sites, the 1,3‑relationship in the 5‑amino isomer minimises steric interference between the two handles, enabling higher yields in the first functionalisation step compared with the vicinal 4‑amino isomer.
- [1] PubChem Compound Summary for CID 71280487, tert‑butyl (5‑aminotetrahydro‑2H‑pyran‑3‑yl)carbamate. National Center for Biotechnology Information (2026). View Source
- [2] PubChem Compound Summary for CID 67358613, 4‑Amino‑3‑(Boc‑amino)‑tetrahydro‑2H‑pyran. National Center for Biotechnology Information (2026). View Source
